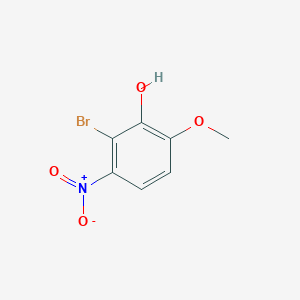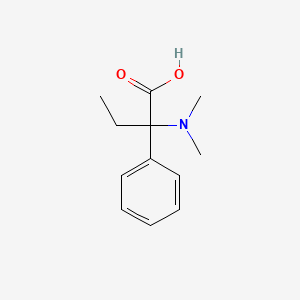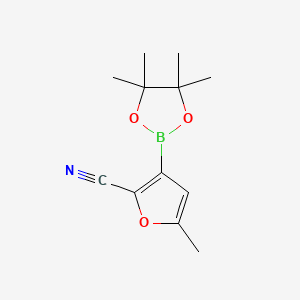
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde (CBMICA) is a chemical compound found in many plants and fungi, including the fungi Aspergillus niger and Penicillium species. It is a derivative of indole and is used in the synthesis of various pharmaceuticals. CBMICA has been studied extensively for its pharmacological properties and has been found to possess various biochemical and physiological effects.
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde and related compounds have been used extensively in catalysis and chemical synthesis. For example, derivatives of this compound have been synthesized and used in the formation of Schiff bases, leading to the development of palladacycles that serve as catalysts for the Suzuki–Miyaura coupling and the allylation of a variety of aldehydes. These palladacycles have been characterized for their efficient catalytic activities, showcasing their potential in organic synthesis and industrial applications (Singh et al., 2017).
Heterocyclic Compound Synthesis
The compound and its analogs have been instrumental in synthesizing new heterocyclic compounds. For instance, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols yielded novel triazolo(thiadiazepino)indoles, indicating the compound's utility in generating novel molecular architectures for potential use in various applications (Vikrishchuk et al., 2019).
Photocyclization Reactions
This compound derivatives have been used in photocyclization reactions to prepare fused indoles and pyrroles. The presence of an acyl group was necessary for these photocyclization reactions, highlighting the compound's role in photochemical transformations and the synthesis of complex heterocyclic structures (Lu et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-methylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZUESSMSHLLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358176 | |
| Record name | 1-[(2-Chlorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92407-84-6 | |
| Record name | 1-[(2-Chlorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



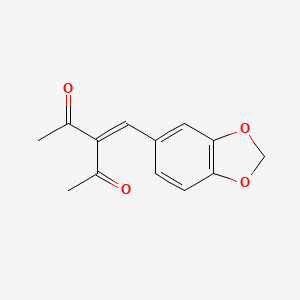
![9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3033100.png)

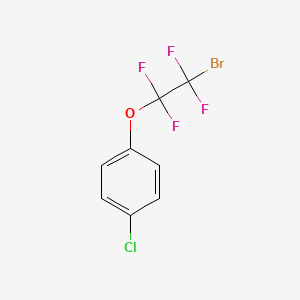
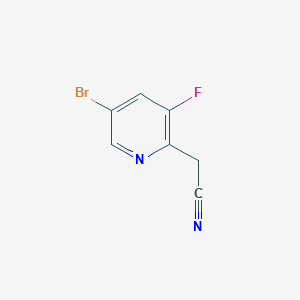

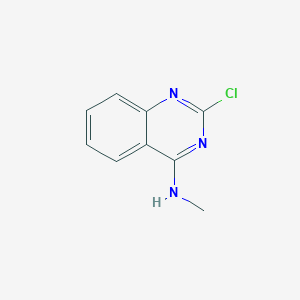
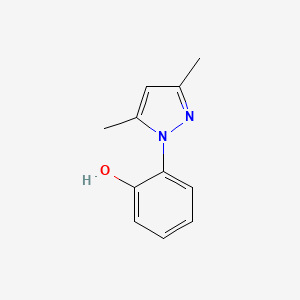
![7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one](/img/structure/B3033112.png)
